1,3-Dimethylacridine-9(10H)-one 1,3-Dimethylacridine-9(10H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16941621
InChI: InChI=1S/C15H13NO/c1-9-7-10(2)14-13(8-9)16-12-6-4-3-5-11(12)15(14)17/h3-8H,1-2H3,(H,16,17)
SMILES:
Molecular Formula: C15H13NO
Molecular Weight: 223.27 g/mol

1,3-Dimethylacridine-9(10H)-one

CAS No.:

Cat. No.: VC16941621

Molecular Formula: C15H13NO

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dimethylacridine-9(10H)-one -

Specification

Molecular Formula C15H13NO
Molecular Weight 223.27 g/mol
IUPAC Name 1,3-dimethyl-10H-acridin-9-one
Standard InChI InChI=1S/C15H13NO/c1-9-7-10(2)14-13(8-9)16-12-6-4-3-5-11(12)15(14)17/h3-8H,1-2H3,(H,16,17)
Standard InChI Key NRODHQKBDDFDLE-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C(=C1)NC3=CC=CC=C3C2=O)C

Introduction

Chemical Identity and Structural Characterization

The core structure of 1,3-dimethylacridine-9(10H)-one derives from 9(10H)-acridinone, a tricyclic system comprising two benzene rings fused to a central pyridone ring . Substitution at the 1- and 3-positions with methyl groups introduces steric and electronic modifications that influence its reactivity and optical behavior. The molecular formula is inferred as C15H13NO, with a molecular weight of 241.28 g/mol, based on analogous compounds like 1,3-dimethoxy-9(10H)-acridinone (C15H13NO3, MW 255.27 g/mol) and 1,3-dihydroxy-10H-acridin-9-one (C13H9NO3, MW 227.21 g/mol) .

Spectroscopic Features

  • NMR Spectroscopy: In related acridinones, the methyl groups in 1,3-dimethylacridine-9(10H)-one would likely resonate as singlets in the 1H NMR spectrum between δ 2.3–2.6 ppm, as observed in ethyl bromoacetate-alkylated acridinones . The aromatic protons typically appear as multiplets in the δ 7.0–8.5 ppm range, with deshielding effects due to the electron-withdrawing ketone group.

  • UV-Vis and Fluorescence: Acridinones exhibit strong absorption in the UV region (λmax ≈ 250–400 nm) and fluorescence emission in the visible range. Methyl substituents may redshift absorption maxima compared to parent acridinone (λmax ≈ 365 nm) , as seen in nitro- and amino-substituted derivatives .

Synthetic Strategies

The synthesis of 1,3-dimethylacridine-9(10H)-one can be extrapolated from methods used for analogous acridinones. Key steps include cyclization, alkylation, and functional group interconversion.

Cyclocondensation of Anthranilic Acid Derivatives

A common route to acridinones involves cyclocondensation of anthranilic acid with cyclohexanone or its derivatives under acidic conditions. For 1,3-dimethyl substitution, pre-functionalized anthranilic acid derivatives with methyl groups at the 5- and 7-positions could serve as precursors .

Direct Alkylation

Alkylation of 9(10H)-acridinone with methyl halides in the presence of a base (e.g., NaH) offers a straightforward pathway. For example, 10-(carboxymethyl)-9(10H)-acridone ethyl ester was synthesized by treating 9-acridone with ethyl bromoacetate and NaH in DMF . Adapting this method using methyl iodide instead of ethyl bromoacetate could yield the desired 1,3-dimethyl product.

Representative Reaction Scheme:

9(10H)-Acridinone+2CH3INaH, DMF1,3-Dimethylacridine-9(10H)-one\text{9(10H)-Acridinone} + 2 \text{CH}_3\text{I} \xrightarrow{\text{NaH, DMF}} \text{1,3-Dimethylacridine-9(10H)-one}

Nitration and Reduction

Introducing methyl groups via nitration followed by reduction is another viable approach. For instance, 2-amino-1-nitro-10-(carboxymethyl)-9(10H)-acridone was synthesized by nitrating an acridinone precursor and subsequently reducing the nitro group . Methylation of intermediate amines could yield the target compound.

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the polar ketone group. Limited solubility in water, akin to 1,3-dimethoxy-9(10H)-acridinone .

  • Thermal Stability: Acridinones generally exhibit high thermal stability, with decomposition temperatures exceeding 250°C . Methyl substituents may enhance crystalline packing, as seen in X-ray structures of related compounds .

Optical Properties

The fluorescence quantum yield (Φ) of 1,3-dimethylacridine-9(10H)-one is anticipated to be moderate (Φ ≈ 0.2–0.4), comparable to 9(10H)-acridinone derivatives . Methyl groups may suppress non-radiative decay pathways, enhancing emission intensity relative to unsubstituted analogs.

Functional Applications

Fluorescent Probes for Nitric Oxide

Acridinones functionalized with electron-donating groups (e.g., amino, hydroxy) serve as nitric oxide (NO) sensors via triazole formation . The methyl groups in 1,3-dimethylacridine-9(10H)-one could stabilize excited states, improving probe sensitivity. For example, a fivefold increase in fluorescence intensity was observed in NO-responsive acridinone probes .

Immunoassay Labels

Alkaline phosphatase-labeled acridinone derivatives enable ultrasensitive biomarker detection, achieving limits of detection (LOD) as low as 2.5 pg/mL for C-reactive protein . The methyl groups in 1,3-dimethylacridine-9(10H)-one might enhance enzyme binding affinity, further lowering LODs.

Organic Electronics

Acridinones are emerging as electron-transport materials in organic light-emitting diodes (OLEDs) . The methyl substituents could modulate charge-transfer interactions, balancing triplet-state energies for deep-blue thermally activated delayed fluorescence (TADF) .

Challenges and Future Directions

Despite its potential, the synthesis of 1,3-dimethylacridine-9(10H)-one faces challenges in regioselective methylation and purification. Advances in catalytic C–H functionalization could streamline its production. Further research should explore:

  • Structure-Activity Relationships: Systematic studies comparing methyl, methoxy, and hydroxy substituents.

  • In Vivo Sensing: Adapting acridinone probes for real-time NO monitoring in biological systems.

  • Device Integration: Optimizing acridinone derivatives for stable, efficient OLEDs.

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